molecular formula C14H12F2N2O2 B7629866 [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone

[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7629866
M. Wt: 278.25 g/mol
InChI Key: RJZLOCIYACHYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone, also known as DFP-10825, is a chemical compound that has been the subject of scientific research due to its potential use as a drug for various medical conditions.

Mechanism of Action

[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone acts as an inhibitor of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions, including memory, learning, and attention. By increasing the levels of acetylcholine, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone may improve cognitive function in patients with Alzheimer's disease. Additionally, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to increase the levels of dopamine and serotonin, which may improve symptoms of Parkinson's disease and depression, respectively.
Biochemical and Physiological Effects:
[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In animal studies, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function, increase the levels of dopamine and serotonin, and reduce inflammation in the brain. Additionally, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its low toxicity profile and its ability to improve cognitive function and increase the levels of dopamine and serotonin. However, there are also limitations to using [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone in lab experiments, including its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone. One direction is to further investigate its potential use as a drug for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to investigate its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the mechanism of action of [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone and to optimize its synthesis method to improve its solubility and reduce its cost.

Synthesis Methods

[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,5-difluorobenzaldehyde, which is then reacted with ethyl oxalyl chloride to form 2,5-difluoro-β-ketoester. The β-ketoester is then reacted with hydroxylamine hydrochloride to form 2,5-difluoro-β-hydroxyoxime, which is then reacted with pyrrolidine and formaldehyde to form [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone.

Scientific Research Applications

[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been studied for its potential use as a drug for various medical conditions, including Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. In depression, [3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to increase the levels of serotonin, a neurotransmitter that is often decreased in depression.

properties

IUPAC Name

[3-(2,5-difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-3-4-11(16)10(7-9)12-8-13(20-17-12)14(19)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZLOCIYACHYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NO2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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